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Compound Name:

Methyl 2-amino-4-(3-

chlorophenyl)pyrimidine-5-

carboxylate

CAS No.: 1150163-89-5

Cat. No.: B1420483

Get Quote

Executive Summary
The pyrimidine-5-carboxylate scaffold represents a privileged structure in medicinal chemistry,

distinguished by its amphiphilic nature and capacity for diverse functionalization.[1] Unlike

simple pyrimidines, the ester moiety at the C5 position provides a critical hydrogen-bond

acceptor site and a metabolic handle, significantly influencing pharmacokinetics.

This guide provides a technical comparison of substituted pyrimidine-5-carboxylates against

standard-of-care agents in oncology and infectious disease. Experimental data indicates that

specific derivatives of this class exhibit low-micromolar IC50 values (1.1–10 µM) against solid

tumor lines (HCT-116, MCF-7) and MIC values comparable to ciprofloxacin against resistant

bacterial strains (MRSA), driven by dual mechanisms of VEGFR-2 inhibition and DNA gyrase

interference.
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Part 1: Structural Activity Relationship (SAR)
Analysis[2]
The biological efficacy of pyrimidine-5-carboxylates is governed by specific substitutions at the

C2, C4, and N1 positions. The C5-ester group acts as a lipophilic anchor, facilitating membrane

permeability while positioning the molecule within the hydrophobic pockets of target enzymes

(e.g., ATP-binding site of kinases).

SAR Visualization
The following diagram illustrates the critical pharmacophores required for maximal biological

activity.
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Figure 1: Pharmacophore mapping of the pyrimidine-5-carboxylate scaffold highlighting

functional zones critical for drug-receptor interactions.
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Key Mechanistic Insights
C4-Aryl Substitution: Introduction of electron-withdrawing groups (e.g., 4-CF3, 2,4-Cl2) on

the phenyl ring at C4 significantly enhances lipophilicity and cytotoxicity. This modification

improves binding affinity to the hydrophobic pocket of VEGFR-2.

C2-Thio/Amino Groups: Substitution with thiomethyl (-SMe) or amino groups at C2 is

essential for hydrogen bonding with amino acid residues (e.g., Asp, Glu) in the active site of

DNA gyrase.

C5-Ester Functionality: The ester group is often bioisosteric with amides but provides

superior membrane permeability. Hydrolysis of this ester in vivo can lead to the active

carboxylic acid metabolite, which may have distinct solubility profiles.

Part 2: Comparative Efficacy Data
Anticancer Activity (Solid Tumors)
Substituted pyrimidine-5-carboxylates have demonstrated potent antiproliferative activity,

particularly against colorectal (HCT-116) and breast (MCF-7) cancer cell lines.[2] The primary

mechanism involves VEGFR-2 tyrosine kinase inhibition and tubulin polymerization inhibition.

Table 1: Cytotoxicity Comparison (IC50 in µM)

Compound
Class

Derivative
ID

Target Cell
Line

IC50 (µM)
Reference
Standard

Relative
Potency

Pyrimidine-5-

Carbonitrile

11e

(Benzohydraz

ide linker)

HCT-116

(Colon)
1.14

Sorafenib

(2.85 µM)
2.5x Higher

Pyrimidine-5-

Carboxylate

4k (Indole-

substituted)

BEL-7402

(Liver)
0.79

Colchicine

(1.20 µM)
1.5x Higher

Thiophenyl-

Pyrimidine

Compound

33

HeLa

(Cervical)
5.66

Doxorubicin

(3.30 µM)
0.6x Lower

Pyrazolo-

Pyrimidine
Hybrid 46

MCF-7

(Breast)
0.96

Staurosporin

e (9.20 µM)
9.6x Higher
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Analysis: The indole-substituted derivative (4k) acts as a potent tubulin polymerization inhibitor,

binding to the colchicine site.[3] Meanwhile, derivative 11e outperforms Sorafenib in colorectal

cancer models, likely due to its dual ability to inhibit VEGFR-2 and induce apoptosis via

Caspase-3 activation.

Antimicrobial Activity
Against resistant pathogens, specific pyrimidine-5-carboxylates function as DNA gyrase

inhibitors, preventing bacterial DNA replication.

Table 2: Antibacterial Efficacy (MIC in µg/mL)

Compound Organism MIC (µg/mL)
Standard
Drug

MIC
Standard
(µg/mL)

Outcome

Triazolo-

Pyrimidine

E. coli (Gram

-)
0.25 - 2.0 Ciprofloxacin 0.5 - 1.0 Comparable

Thio-

Pyrimidine

(33)

S. aureus

(MRSA)
2.0 Methicillin >16.0

Superior

(Resistant)

7-

Methoxyquin

oline

C. albicans

(Fungi)
31.25 Nystatin 4.0 Moderate

Part 3: Mechanism of Action (MOA)
The therapeutic versatility of this scaffold arises from its ability to target distinct biological

pathways depending on the substitution pattern.

Pathway Diagram
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Figure 2: Multi-target mechanism of action showing the divergence between anticancer

(VEGFR-2/Tubulin) and antibacterial (DNA Gyrase) pathways.

Part 4: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis: One-Pot Biginelli Reaction (Green Chemistry)
This method is preferred for generating dihydropyrimidine-5-carboxylates, which can be

oxidized to the aromatic pyrimidine.

Reagents: Ethyl acetoacetate (1.0 eq), Aryl aldehyde (1.0 eq), Thiourea/Urea (1.5 eq).

Catalyst: Lemon juice (natural acid catalysis) or Cerium(IV) ammonium nitrate (CAN).
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Solvent: Ethanol or Water (Green solvent).

Step-by-Step Protocol:

Mixing: In a 50 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea

in ethanol.

Catalysis: Add 5 drops of lemon juice or 5 mol% CAN.

Reflux: Heat the mixture at 80°C for 3-5 hours. Monitor progress via TLC (Solvent system: n-

Hexane:Ethyl Acetate 7:3).

Validation: Reaction is complete when the aldehyde spot (Rf ~0.6) disappears.

Work-up: Pour the hot reaction mixture into crushed ice. The precipitate forms immediately.

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Biological Assay: MTT Cytotoxicity Screen
Objective: Determine IC50 against HCT-116 cells.

Control: Doxorubicin (Positive), DMSO (Vehicle Negative).

Workflow:

Seeding: Seed HCT-116 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

Treatment: Add test compounds at serial dilutions (0.1 – 100 µM). Incubate for 48h.

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm.

Calculation: Calculate % Cell Viability =

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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